molecular formula C16H23NO2 B13236244 tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate

tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate

Cat. No.: B13236244
M. Wt: 261.36 g/mol
InChI Key: XNNNSOXOHSZSGF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate: is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is a benzoate ester derivative, which is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. One common method is the transesterification of β-keto esters, which can be achieved using catalysts like iron sulfate or copper sulfate . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison: tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl 2-(5-methylpyrrolidin-3-yl)benzoate

InChI

InChI=1S/C16H23NO2/c1-11-9-12(10-17-11)13-7-5-6-8-14(13)15(18)19-16(2,3)4/h5-8,11-12,17H,9-10H2,1-4H3

InChI Key

XNNNSOXOHSZSGF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C2=CC=CC=C2C(=O)OC(C)(C)C

Origin of Product

United States

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